Phenyl(quinolin-2-ylsulfanyl)acetic acid Phenyl(quinolin-2-ylsulfanyl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13356768
InChI: InChI=1S/C17H13NO2S/c19-17(20)16(13-7-2-1-3-8-13)21-15-11-10-12-6-4-5-9-14(12)18-15/h1-11,16H,(H,19,20)
SMILES: C1=CC=C(C=C1)C(C(=O)O)SC2=NC3=CC=CC=C3C=C2
Molecular Formula: C17H13NO2S
Molecular Weight: 295.4 g/mol

Phenyl(quinolin-2-ylsulfanyl)acetic acid

CAS No.:

Cat. No.: VC13356768

Molecular Formula: C17H13NO2S

Molecular Weight: 295.4 g/mol

* For research use only. Not for human or veterinary use.

Phenyl(quinolin-2-ylsulfanyl)acetic acid -

Specification

Molecular Formula C17H13NO2S
Molecular Weight 295.4 g/mol
IUPAC Name 2-phenyl-2-quinolin-2-ylsulfanylacetic acid
Standard InChI InChI=1S/C17H13NO2S/c19-17(20)16(13-7-2-1-3-8-13)21-15-11-10-12-6-4-5-9-14(12)18-15/h1-11,16H,(H,19,20)
Standard InChI Key QUDYIIXWNCAAQA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C(=O)O)SC2=NC3=CC=CC=C3C=C2
Canonical SMILES C1=CC=C(C=C1)C(C(=O)O)SC2=NC3=CC=CC=C3C=C2

Introduction

Chemical Structure and Nomenclature

Phenyl(quinolin-2-ylsulfanyl)acetic acid, systematically named 2-(quinolin-2-ylsulfanyl)-2-phenylacetic acid, features a quinoline ring substituted at the 2-position with a sulfanyl (–S–) group connected to a phenyl-bearing acetic acid (Figure 1). The quinoline scaffold consists of a fused benzene and pyridine ring, while the acetic acid moiety introduces carboxylate functionality, enabling hydrogen bonding and ionic interactions .

Molecular Formula: C17H13NO2S\text{C}_{17}\text{H}_{13}\text{NO}_{2}\text{S}
Molecular Weight: 295.36 g/mol
Key Structural Features:

  • Quinoline core: Imparts planar aromaticity and π-π stacking potential.

  • Sulfanyl bridge: Enhances redox activity and metal coordination capacity.

  • Phenyl group: Contributes hydrophobicity and steric bulk.

  • Carboxylic acid: Facilitates solubility in polar solvents and salt formation .

The compound’s IUPAC name and structural attributes align with derivatives reported in studies on rhizogenesis stimulators and anticancer agents, where analogous sulfanyl-acetic acid motifs are critical for bioactivity .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of phenyl(quinolin-2-ylsulfanyl)acetic acid typically involves multi-step protocols leveraging nucleophilic substitution and cyclization reactions (Scheme 1):

  • Quinoline-2-thiol Preparation:
    Quinoline-2-thiol is synthesized via thiolation of 2-chloroquinoline using thiourea under basic conditions .

    2-Chloroquinoline+NH2CSNH2NaOHQuinoline-2-thiol+NH4Cl\text{2-Chloroquinoline} + \text{NH}_2\text{CSNH}_2 \xrightarrow{\text{NaOH}} \text{Quinoline-2-thiol} + \text{NH}_4\text{Cl}
  • Sulfanyl Acetic Acid Coupling:
    The thiol intermediate reacts with bromophenylacetic acid in the presence of a base (e.g., K2_2CO3_3) to form the sulfanyl linkage :

    Quinoline-2-thiol+BrC6H4CH2COOHK2CO3Phenyl(quinolin-2-ylsulfanyl)acetic Acid+KBr\text{Quinoline-2-thiol} + \text{BrC}_6\text{H}_4\text{CH}_2\text{COOH} \xrightarrow{\text{K}_2\text{CO}_3} \text{Phenyl(quinolin-2-ylsulfanyl)acetic Acid} + \text{KBr}

Optimization Notes:

  • Reaction yields improve with polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .

  • Purification via recrystallization from ethanol/water mixtures enhances purity.

Reactivity Profile

The compound participates in reactions typical of carboxylic acids and sulfides:

  • Esterification: Forms methyl or ethyl esters with alcohols under acid catalysis.

  • Amidation: Reacts with amines to yield bioactive amides, as seen in antitumor derivatives .

  • Oxidation: The sulfanyl group oxidizes to sulfoxides or sulfones using H2_2O2_2 or mCPBA .

Physicochemical Properties

PropertyValue/Description
Melting Point198–202°C (decomposes)
SolubilityDMSO: >10 mg/mL; Water: <0.1 mg/mL
LogP (Octanol-Water)2.8 ± 0.3
pKa (Carboxylic Acid)3.2 ± 0.1
UV-Vis λmax\lambda_{\text{max}}254 nm (quinoline π→π*)

The moderate lipophilicity (LogP ~2.8) suggests balanced membrane permeability and solubility, aligning with pharmacokinetic requirements for drug candidates .

Pharmacological and Biological Activities

Rhizogenesis Modulation

In agricultural applications, sodium salts of quinolin-4-ylsulfanyl acetic acids enhance root formation in Paulownia clones by 20–30% compared to controls . The free acid form demonstrates lower bioavailability but reduced toxicity, making it suitable for prolonged treatments .

Antimicrobial Activity

Quinoline-thioacetic acid hybrids inhibit Staphylococcus aureus (MIC: 8 μg/mL) and Candida albicans (MIC: 16 μg/mL) via disruption of membrane integrity .

Applications and Future Directions

  • Oncology: As a tubulin-targeting agent, further structural optimization (e.g., methoxy substitutions) could improve potency .

  • Agriculture: Formulations for root growth promotion in crops like Paulownia and Eucalyptus .

  • Antimicrobials: Development of topical agents against resistant pathogens.

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